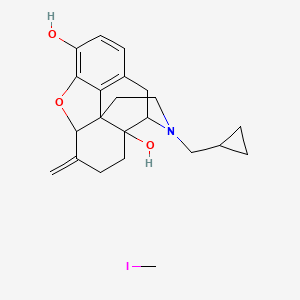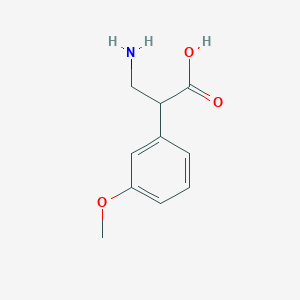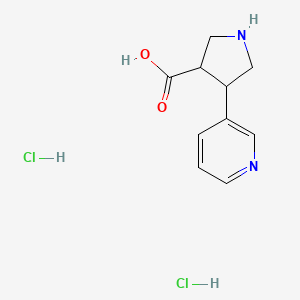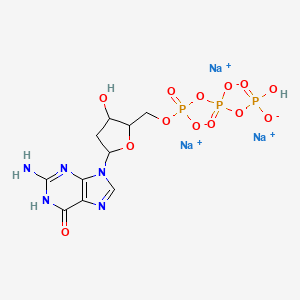![molecular formula C13H22ClN3O2S B12511386 1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride typically involves the reaction of benzyl chloride with 4-(dimethylsulfamoyl)piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: A simpler analog without the dimethylsulfamoyl group.
4-(dimethylsulfamoyl)piperazine: Lacks the benzyl group.
N-benzyl-N-methylpiperazine: Contains a methyl group instead of the dimethylsulfamoyl group.
Uniqueness
1-benzyl-4-(dimethylsulfamoyl)piperazin-1-ium chloride is unique due to the presence of both the benzyl and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the simpler analogs.
Properties
Molecular Formula |
C13H22ClN3O2S |
|---|---|
Molecular Weight |
319.85 g/mol |
IUPAC Name |
4-benzyl-N,N-dimethylpiperazin-4-ium-1-sulfonamide;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H |
InChI Key |
AVSWZGQMLXCMDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC[NH+](CC1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
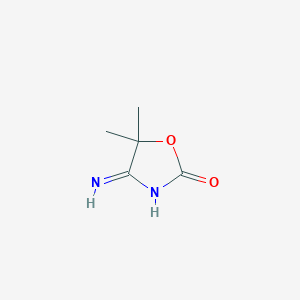
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)
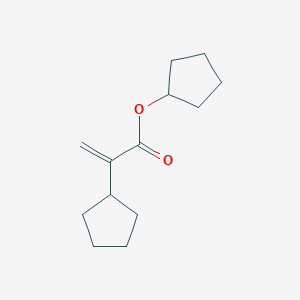
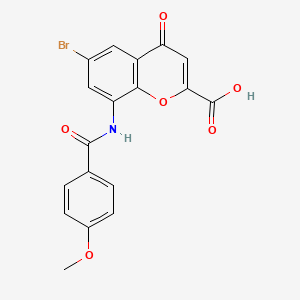
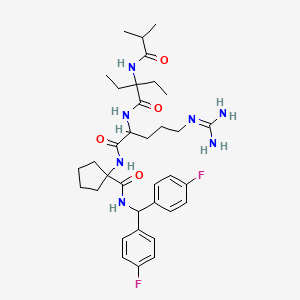
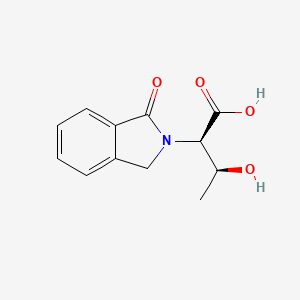
![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
